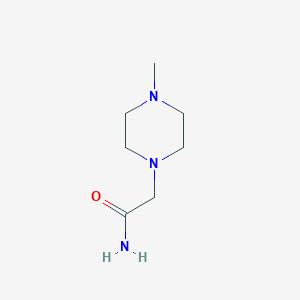

2-(4-Methylpiperazin-1-YL)acetamide

Description

The exact mass of the compound 2-(4-Methylpiperazin-1-YL)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylpiperazin-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZZMRYGHFNKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592034 | |

| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83808-21-3 | |

| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 262368-30-9)

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide, a key chemical intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor.[][2][3] Understanding the fundamental properties of this molecule is paramount for researchers, scientists, and drug development professionals involved in process chemistry, formulation, and analytical sciences. This document delves into the structural, physical, and chemical characteristics of the compound, outlines robust experimental protocols for their determination, and discusses the direct implications of these properties on pharmaceutical development. By synthesizing data from authoritative sources with practical, field-proven insights, this guide serves as an essential resource for optimizing the handling, purification, and application of this important synthetic building block.

Introduction: Context and Significance

Compound Overview

2-(4-Methylpiperazin-1-yl)acetamide, registered under CAS number 262368-30-9, is a substituted acetamide derivative featuring a methylpiperazine moiety.[4][5][6] Its formal IUPAC name is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[][5]

Structurally, the molecule possesses two key basic centers: the tertiary amine within the piperazine ring and the aniline nitrogen on the phenyl ring. This dual basicity, combined with the polar acetamide group, governs much of its chemical behavior. It is primarily recognized for its role as a crucial intermediate in the manufacture of Nintedanib, a drug used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[][7]

The Imperative of Physicochemical Profiling in Drug Development

The journey of a drug from discovery to clinical application is profoundly influenced by the physicochemical properties of its active pharmaceutical ingredient (API) and related intermediates.[8][9] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] A comprehensive understanding of these characteristics during early development can mitigate the risk of costly late-stage failures and guide rational drug design and formulation strategies.[11][12] For an intermediate like 2-(4-Methylpiperazin-1-yl)acetamide, these properties dictate the efficiency of synthesis, the strategy for purification, and the control of impurities in the final API.[2]

Core Physicochemical Profile

The fundamental properties of 2-(4-Methylpiperazin-1-yl)acetamide are summarized below. This data represents a synthesis of predicted and experimental values from various chemical databases and suppliers.

| Property | Value | Source Type | Reference(s) |

| IUPAC Name | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N/A | [][5] |

| CAS Number | 262368-30-9 | N/A | [3][4][6] |

| Molecular Formula | C14H22N4O | N/A | [][5][13][14] |

| Molecular Weight | 262.35 g/mol | Computed/Reported | [][5][6][13] |

| Appearance | Off-white to Pale Beige Solid | Experimental | [][2] |

| Melting Point | 152 - 154 °C | Experimental | [][2][4] |

| Boiling Point | 434.8 ± 40.0 °C | Predicted | [][4][15] |

| Density | 1.151 ± 0.06 g/cm³ | Predicted | [][4] |

| Solubility | Slightly soluble in DMSO and Methanol | Experimental | [][2][4][15] |

| Water Solubility | 0.533 g/L | Predicted | [16] |

| pKa (Apparent Basic) | 6.59 / 7.43 ± 0.10 | Experimental / Predicted | [2][4][16][17] |

| LogP (Octanol/Water) | 0.220 - 0.5 | Experimental / Computed | [5][16] |

| Topological Polar Surface Area (TPSA) | 52.8 Ų | Computed | [5][17] |

Experimental Determination and Analytical Strategy

A robust physicochemical characterization is built on validated experimental protocols. The following sections describe standard methodologies for determining the key properties of 2-(4-Methylpiperazin-1-yl)acetamide, grounded in the principles of accuracy and reproducibility.

General Workflow for Physicochemical Characterization

The process of characterizing a new chemical entity or intermediate follows a logical progression. The goal is to build a comprehensive data package that informs subsequent development activities.

Sources

- 2. N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide | 262368-30-9 | Benchchem [benchchem.com]

- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]

- 4. 262368-30-9 | CAS DataBase [m.chemicalbook.com]

- 5. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 262368-30-9 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fiveable.me [fiveable.me]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 12. raytor.com [raytor.com]

- 13. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 14. GSRS [precision.fda.gov]

- 15. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS#: 262368-30-9 [m.chemicalbook.com]

- 16. CompTox Chemicals Dashboard [comptox.epa.gov]

- 17. Page loading... [wap.guidechem.com]

2-(4-Methylpiperazin-1-yl)acetamide: Chemical Profile & Synthetic Utility

[1][2][3]

CAS Number: 83808-21-3

Formula: C

Executive Summary

2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) is a primary amide derivative of N-methylpiperazine. In drug discovery, this molecular architecture serves as a vital solubilizing pharmacophore . The N-methylpiperazine moiety is chemically significant because it introduces basicity (pKa ~7.5–8.5) and hydrophilic character to lipophilic drug scaffolds, improving oral bioavailability.

While CAS 83808-21-3 refers to the unsubstituted primary amide, the structural motif is most famous as the "tail" of the tyrosine kinase inhibitor Nintedanib (Ofev). Consequently, this guide covers both the primary building block and its application in the synthesis of complex pharmaceutical intermediates like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9).

Chemical Identity & Molecular Architecture[1][3]

The compound consists of a piperazine ring N-alkylated with a methyl group at position 4 and an acetamide group at position 1.[1][2]

Identifiers

| Registry | Identifier |

| CAS Number | 83808-21-3 |

| PubChem CID | 12217345 |

| MDL Number | MFCD00236058 |

| InChI Key | PGNISVADMDQVLD-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC(N)=O)CC1 |

Physicochemical Profile

The physicochemical properties of this scaffold dictate its behavior in synthesis and biological systems.

| Property | Value | Context |

| Appearance | White to off-white solid | Crystalline powder form.[1] |

| Melting Point | 120–125 °C (approx.) | Solid handling is preferred over oils. |

| Solubility | High (Water, MeOH, DMSO) | The amide and tertiary amines confer high polarity. |

| pKa (Calc) | ~7.8 (Piperazine N4) | Protonated at physiological pH, aiding solubility. |

| LogP | -1.02 (Predicted) | Highly hydrophilic; ideal for lowering LogP of drugs. |

Synthetic Pathways & Process Chemistry[5][6]

The synthesis of 2-(4-methylpiperazin-1-yl)acetamide relies on a classic S

Core Synthesis Protocol (CAS 83808-21-3)

Objective: Synthesize the primary amide scaffold from commercially available precursors.

Reagents:

-

Nucleophile: 1-Methylpiperazine (1.1 eq)

-

Electrophile: 2-Chloroacetamide (1.0 eq)

-

Base: Potassium Carbonate (K

CO -

Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloroacetamide (10 mmol) in ACN (50 mL) at room temperature.

-

Addition: Add K

CO -

Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

-

Mechanistic Note: The secondary amine of the piperazine attacks the alpha-carbon of the acetamide, displacing chloride.

-

-

Work-up: Filter the hot solution to remove inorganic salts (KCl).

-

Isolation: Cool the filtrate to precipitate the product or concentrate under reduced pressure. Recrystallize from Ethanol/Ether if necessary.

Visualization of Reaction Logic

Figure 1: Synthetic workflow for the core scaffold via nucleophilic substitution.

Pharmaceutical Utility: The Nintedanib Connection[3]

While CAS 83808-21-3 is the simple primary amide, the N-aryl derivative is the industrially relevant intermediate. Researchers often encounter this structure when synthesizing Nintedanib (a tyrosine kinase inhibitor for pulmonary fibrosis).

The "Nintedanib Intermediate" (CAS 262368-30-9)

The specific intermediate used in drug manufacturing is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide .[3][4][5][6][7]

-

Difference: Instead of a primary amide (-NH

), the nitrogen is substituted with a p-aminophenyl group and a methyl group. -

Role: This intermediate provides the "left-hand" side of the Nintedanib molecule, linking the solubilizing piperazine tail to the central indolinone core.

Comparative Synthesis Logic

The synthetic logic remains identical (S

| Component | Simple Scaffold (83808-21-3) | Nintedanib Intermediate (262368-30-9) |

| Nucleophile | 1-Methylpiperazine | 1-Methylpiperazine |

| Electrophile | 2-Chloroacetamide | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide |

| Outcome | Primary Amide | N-Aryl Amide (Nitro precursor) |

| Next Step | End Product | Reduction of Nitro group to Aniline |

Pharmacophore Diagram

Figure 2: Pharmacophore dissection showing the role of the piperazine-acetamide moiety.

Analytical Characterization

For the verification of 2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) , the following spectral signals are diagnostic.

H NMR (300 MHz, DMSO-d )

- 7.10 (br s, 1H): Amide NH (one proton).

- 6.90 (br s, 1H): Amide NH (second proton).

-

2.85 (s, 2H): Acetyl CH

- 2.30–2.45 (m, 8H): Piperazine ring protons (often overlapping multiplets).

- 2.14 (s, 3H): N-Methyl group.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion (+ve)

-

[M+H]

: Calculated: 158.12; Expected: 158.1 m/z . -

Fragment: Loss of acetamide group or methyl-piperazine fragmentation may be observed at high collision energies.

Safety & Handling (GHS Classification)

While specific toxicological data for CAS 83808-21-3 is limited, it should be handled with the standard precautions for piperazine derivatives , which are known sensitizers.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

PubChem. 2-(4-Methylpiperazin-1-yl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

-

Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. (Describes the use of the piperazine-acetamide moiety in kinase inhibitors). Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 9. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

Pharmacological Significance of 2-(4-Methylpiperazin-1-yl)acetamide Derivatives

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the 2-(4-methylpiperazin-1-yl)acetamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines the pharmacokinetic superiority of the N-methylpiperazine ring (enhanced solubility, bioavailability, and metabolic stability) with the hydrogen-bonding versatility of an acetamide linker.

This guide dissects the pharmacological utility of this scaffold across three critical domains: Oncology (Kinase Inhibition) , Neurology (Anticonvulsant Activity) , and Antimicrobial Therapeutics . It moves beyond basic descriptions to analyze the Structure-Activity Relationships (SAR) that dictate why this moiety is a cornerstone in drug design, most notably as a critical precursor in the synthesis of Nintedanib .

Chemical Architecture & Synthesis Strategy

The core utility of 2-(4-methylpiperazin-1-yl)acetamide lies in its modular synthesis. It acts as a flexible "head group" that can be attached to various lipophilic "tails" (aryl or heteroaryl rings) to tune receptor selectivity.

Validated Synthetic Protocol

The most robust method for generating this scaffold involves a bimolecular nucleophilic substitution (

Protocol: General Synthesis of N-Substituted-2-(4-methylpiperazin-1-yl)acetamides

-

Step 1: Chloroacetylation

-

Reagents: Substituted Aniline/Amine (1.0 eq), Chloroacetyl chloride (1.2 eq),

or TEA (2.0 eq). -

Solvent: Dichloromethane (DCM) or Toluene (

to RT). - -chloroacetamide intermediate.

-

Critical Control: Maintain low temperature (

) during acid chloride addition to prevent bis-acylation.

-

-

Step 2: Piperazine Alkylation

-

Reagents:

-Chloroacetamide intermediate (1.0 eq), N-methylpiperazine (1.2 - 1.5 eq), -

Solvent: Acetonitrile (ACN) or DMF (Reflux,

). -

Purification: Recrystallization from Ethanol/Ether or Column Chromatography.

-

Yield Expectation: 70–85%.

-

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathway used to generate library derivatives.

Caption: Figure 1. Divergent synthetic pathway for generating pharmacologically active piperazine acetamides via

Pharmacological Domain 1: Oncology & Kinase Inhibition

The most commercially significant application of this scaffold is in the synthesis of Nintedanib (Ofev), a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.

The "Nintedanib Precursor"

The specific derivative N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is the key intermediate.

-

Role: It serves as the solvent-exposed "tail" of the inhibitor.

-

Mechanism: The basic nitrogen of the N-methylpiperazine interacts with the solvent front of the ATP-binding pocket, improving solubility and potency.

-

Therapeutic Impact: Used in Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action: Angiokinase Inhibition

Nintedanib competes with ATP for the binding pocket of receptor tyrosine kinases. The piperazine acetamide moiety is crucial for stabilizing the molecule within the solvent channel, preventing the "lid" of the kinase from closing or stabilizing the inactive conformation.

Caption: Figure 2.[3] Mechanism of Action for Nintedanib-type derivatives inhibiting receptor tyrosine kinases.

Pharmacological Domain 2: CNS & Anticonvulsant Activity

Research indicates that N-phenyl-2-(4-methylpiperazin-1-yl)acetamide derivatives possess significant anticonvulsant properties, particularly in Maximal Electroshock (MES) models.

Structure-Activity Relationship (SAR)

-

Linker Length: The acetamide (

) linker is optimal. Extending to propionamide often reduces potency. -

Aryl Substitution: Electron-withdrawing groups (e.g.,

, -

Piperazine Nitrogen: The distal N-methyl group is essential for interaction with the anionic site of the sodium channel.

Target Interaction

These derivatives act as Sodium Channel Blockers (Site 2). They stabilize the inactivated state of voltage-gated

Table 1: Comparative Anticonvulsant Potency (Murine MES Model)

| Compound ID | R-Group (Aniline) | Dose (mg/kg) | Protection (%) | Toxicity (Rotarod) |

| Derivative A | 3-Chlorophenyl | 100 | 25% | None |

| Derivative B | 3-Trifluoromethylphenyl | 100 | 100% | None |

| Derivative C | 4-Methoxyphenyl | 300 | 0% | None |

| Phenytoin (Ref) | N/A | 10 | 100% | Sedation |

Data synthesized from comparative literature studies [1, 2]. Note the efficacy of the electron-withdrawing

Pharmacological Domain 3: Antimicrobial & Anti-inflammatory[4]

Antimicrobial Efficacy

When coupled with heterocyclic cores like Thiophene or Quinazolinone , these acetamides exhibit broad-spectrum activity.

-

Targets: Bacterial cell wall synthesis and fungal membrane integrity.

-

Potency: Derivatives with 4-bromophenyl substitutions on the piperazine ring have shown MIC values comparable to Ampicillin against P. vulgaris and B. subtilis.

Anti-inflammatory (COX Inhibition)

The acetamide linker allows these molecules to mimic the arachidonic acid transition state in the Cyclooxygenase-2 (COX-2) active site.

-

Selectivity: The bulky piperazine group restricts entry into the smaller COX-1 channel, conferring COX-2 selectivity and reducing gastrointestinal side effects common with NSAIDs.

Experimental Protocol: In Vitro Antimicrobial Assay

To validate the biological activity of synthesized derivatives, the following standardized protocol is recommended.

Protocol: Microbroth Dilution Method (MIC Determination)

-

Preparation: Dissolve test compounds in DMSO to a stock concentration of

. -

Inoculum: Prepare bacterial suspensions (E. coli, S. aureus) adjusted to

McFarland standard ( -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth.

-

Incubation: Add

of bacterial suspension to each well. Incubate at -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

References

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI Molecules. Available at: [Link]

-

Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride. IJNRD. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[4] Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide and its Derivatives

Introduction

The 2-(4-methylpiperazin-1-yl)acetamide scaffold is a cornerstone in modern medicinal chemistry. As a key structural motif, it is present in a multitude of biologically active compounds, ranging from antipsychotics and antidepressants to potent kinase inhibitors used in oncology.[1][2] Its prevalence stems from the favorable physicochemical properties imparted by the 1-methylpiperazine group, which often enhances aqueous solubility and metabolic stability, crucial parameters in drug design. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable building block and its N-substituted derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers and drug development professionals.

Primary Synthesis Pathways: A Tale of Two Strategies

The construction of the 2-(4-methylpiperazin-1-yl)acetamide core can be broadly approached from two distinct and highly effective directions: the direct alkylation of 1-methylpiperazine with a pre-formed haloacetamide (Route 1), or the formation of the amide bond as the final key step by coupling (4-methylpiperazin-1-yl)acetic acid with an appropriate amine (Route 2). The choice between these pathways is often dictated by the availability of starting materials, the desired substitution on the acetamide nitrogen, and considerations of scale and overall efficiency.

Route 1: Nucleophilic Substitution of Haloacetamides

This is arguably the most direct and frequently employed method for synthesizing 2-(4-methylpiperazin-1-yl)acetamide and its N-substituted analogs. The core of this strategy lies in a classic SN2 reaction, where the nucleophilic secondary amine of 1-methylpiperazine displaces a halide from a 2-haloacetamide. 2-chloroacetamides are the most common electrophiles due to their commercial availability and appropriate reactivity.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents such as toluene, acetone, or acetonitrile are typically chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[1][3]

-

Base: An inorganic base like potassium carbonate is often added.[1] This is crucial for two reasons: firstly, it neutralizes the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile. Secondly, it can help to deprotonate the less nucleophilic nitrogen of 1-methylpiperazine in situ, increasing its reactivity.

-

Temperature: The reaction is often heated, typically in the range of 45-60 °C, to increase the reaction rate.[1][3] The moderate reactivity of 2-chloroacetamides necessitates thermal assistance to drive the reaction to completion in a reasonable timeframe.

-

Catalyst: In some cases, a catalytic amount of an iodide salt (e.g., potassium iodide) is added.[1] Via the Finkelstein reaction, the iodide in-situ converts the 2-chloroacetamide to the more reactive 2-iodoacetamide, which is a better leaving group and can accelerate the reaction.

Logical Flow & Visualization:

The general workflow for this route is straightforward, beginning with the preparation of the necessary 2-chloroacetamide (if not commercially available) followed by the key nucleophilic substitution step.

Caption: General workflow for Route 1.

Route 2: Amide Coupling of (4-Methylpiperazin-1-yl)acetic Acid

This alternative strategy builds the target molecule by forming the amide bond in the final step. This approach is particularly advantageous when working with complex or sensitive amines, as modern amide coupling reactions are known for their mild conditions and high functional group tolerance. This route is a two-stage process, requiring the initial synthesis of the key intermediate, (4-methylpiperazin-1-yl)acetic acid.

Stage 1: Synthesis of (4-Methylpiperazin-1-yl)acetic Acid

The most common method for preparing this intermediate is the N-alkylation of 1-methylpiperazine with a haloacetic acid ester, typically ethyl bromoacetate, followed by hydrolysis.[4][5]

-

Alkylation: 1-Methylpiperazine is reacted with ethyl bromoacetate. The bromo- compound is preferred over the chloro- analog for its higher reactivity. The reaction yields ethyl 2-(4-methylpiperazin-1-yl)acetate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, typically under acidic conditions (e.g., refluxing in aqueous HCl).[4] Basic hydrolysis is also possible but may require more stringent conditions to cleave the stable ethyl ester.

Caption: Synthesis of the key carboxylic acid intermediate.

Stage 2: Amide Bond Formation

With (4-methylpiperazin-1-yl)acetic acid in hand, the final step is the coupling with a primary or secondary amine. This reaction almost invariably requires the use of a "coupling reagent" to activate the carboxylic acid.[6]

Causality Behind Experimental Choices:

-

Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are extremely common.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

-

Additives: Reagents like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often used in conjunction with carbodiimides.[7][8] These additives serve two purposes: they suppress side reactions and minimize racemization (if chiral centers are present), and they can react with the O-acylisourea to form an active ester, which is more stable and often more reactive towards the amine.

-

Solvent & Base: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are standard.[8] A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is frequently added to neutralize any acidic species and to ensure the amine nucleophile remains in its free, unprotonated state.[9]

Caption: Final amide bond formation step.

Comparative Analysis of Synthesis Pathways

| Feature | Route 1: Nucleophilic Substitution | Route 2: Amide Coupling |

| Overall Steps | 1-2 steps | 2-3 steps |

| Starting Materials | 1-Methylpiperazine, Amine, Chloroacetyl Chloride | 1-Methylpiperazine, Ethyl Bromoacetate, Amine |

| Key Intermediate | N-substituted-2-chloroacetamide | (4-Methylpiperazin-1-yl)acetic Acid |

| Reaction Conditions | Often requires heating (45-60 °C) | Generally mild, room temperature conditions |

| Advantages | More atom-economical, fewer steps for simple derivatives. | High functional group tolerance, milder conditions, suitable for complex amines. |

| Disadvantages | Haloacetamides can be lachrymatory and require careful handling. May not be suitable for sensitive amines. | Less atom-economical, requires an additional step to prepare the carboxylic acid. Coupling reagents can be expensive. |

| Typical Yields | Good to excellent (70-90%)[3] | Good to excellent (Overall yield depends on both steps)[4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Route 1 Derivative)

This protocol is adapted from established procedures for the synthesis of N-aryl-2-(piperazin-1-yl)acetamides.[2][3]

Step 1: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

-

To a solution of N-methyl-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethyl acetate or toluene), cool the mixture to 0-5 °C.

-

Add chloroacetyl chloride (1.05-1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-55 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, wash with water and then with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Synthesis of N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

-

Dissolve the crude 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq) in toluene.

-

Add 1-methylpiperazine (2.0-2.5 eq). The excess is used to drive the reaction and act as a base.

-

Heat the reaction mixture to 45-55 °C and stir for 2-5 hours.[3]

-

Monitor the reaction by TLC until the starting chloroacetamide is consumed.

-

Cool the reaction to room temperature and wash with water to remove excess 1-methylpiperazine and its hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired product. A reported yield for a similar process is around 70-80%.[3]

Protocol 2: Synthesis of 2-(4-Methylpiperazin-1-yl)-N-phenylacetamide (via Route 2)

This protocol is based on the synthesis of the carboxylic acid intermediate and standard amide coupling procedures.[4][7][8]

Step 1: Synthesis of (4-Methylpiperazin-1-yl)acetic Acid

-

Synthesize ethyl (4-methyl-1-piperazinyl) acetate by reacting 1-methylpiperazine with ethyl bromoacetate.

-

Dissolve the purified ethyl (4-methyl-1-piperazinyl) acetate (1.0 eq) in 8N aqueous hydrochloric acid.[4]

-

Heat the reaction mixture to 95 °C and stir for 16 hours.[4]

-

Monitor the disappearance of the starting ester by TLC or LC-MS.

-

Upon completion, cool the reaction and concentrate under reduced pressure to remove water and excess HCl.

-

The resulting solid is (4-methylpiperazin-1-yl)acetic acid hydrochloride. It can be neutralized with a base (e.g., sodium bicarbonate) and extracted, or used directly in its salt form in the next step with additional base. A yield of 54.5% has been reported for this hydrolysis and workup.[5]

Step 2: Amide Coupling with Aniline

-

To a solution of (4-methylpiperazin-1-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).[7]

-

Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the active ester.

-

In a separate flask, dissolve aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

-

Add the aniline solution dropwise to the activated acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final N-phenyl-2-(4-methylpiperazin-1-yl)acetamide.

References

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1085-1096. [Link]

-

ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

-

El-Sayed, N. N., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Molecules, 26(15), 4481. [Link]

-

International Journal of Novel Research and Development. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). [Link]

- Google Patents. (1959). Method for preparing 1-methylpiperazine.

-

ResearchGate. (2025, August 9). Synthesis of new amides of the N-methylpiperazine series. [Link]

-

Candeias, N. R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

-

Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]

- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]

- 6. growingscience.com [growingscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. ijnrd.org [ijnrd.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide

Introduction

2-(4-Methylpiperazin-1-yl)acetamide is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive acetamide group and a pharmacophoric N-methylpiperazine moiety, makes it a key intermediate for synthesizing a range of more complex molecules, including potential antipsychotic and antidepressant agents.[1] The synthesis of this compound is primarily achieved through a direct and efficient nucleophilic substitution reaction.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)acetamide from commercially available starting materials. We will delve into the causality behind the procedural choices, from reagent selection to work-up and purification, ensuring a reproducible and validated methodology for research scientists.

Reaction Principle and Strategy

The synthesis is based on a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide that bears the chlorine leaving group. An inorganic base, potassium carbonate, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Key Hazards |

| 2-Chloroacetamide | 79-07-2 | 93.51 | White Solid | Toxic if swallowed, Skin sensitizer, Suspected of damaging fertility.[2][3] |

| 1-Methylpiperazine | 109-01-3 | 100.16 | Colorless Liquid | Flammable, Corrosive (causes severe skin burns and eye damage).[4][5] |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | White Powder | Skin/Eye Irritant |

| Acetone (Anhydrous) | 67-64-1 | 58.08 | Colorless Liquid | Highly Flammable, Eye Irritant |

| Ethyl Acetate | 141-78-6 | 88.11 | Colorless Liquid | Highly Flammable, Eye Irritant |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | White Powder | None |

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Buchner funnel and filter flask assembly

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a 50 mmol scale synthesis.

PART 1: Reaction Setup

Causality: Acetone is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for this reaction. Anhydrous conditions are preferred to prevent side reactions. Potassium carbonate is a mild base sufficient to neutralize the generated HCl without promoting hydrolysis of the amide.[6]

-

Preparation : Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

-

Charge Reagents : To the flask, add 2-chloroacetamide (4.68 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 eq).

-

Add Solvent : Add 100 mL of anhydrous acetone to the flask.

-

Initiate Stirring : Begin vigorous stirring to create a suspension of the solids.

-

Add Nucleophile : Slowly add 1-methylpiperazine (5.55 mL, 5.01 g, 50 mmol, 1.0 eq) to the stirring suspension using a syringe or dropping funnel.

PART 2: Reaction Execution

Causality: The reaction can proceed at room temperature but may be slow. Gentle heating to reflux accelerates the rate of this SN2 reaction, ensuring completion within a reasonable timeframe. Monitoring by TLC is crucial to avoid unnecessarily long reaction times which could lead to side product formation.

-

Heating : Gently heat the reaction mixture to a reflux (approx. 56°C for acetone).

-

Reaction Time : Maintain the reflux with continuous stirring for 12-16 hours.

-

Monitoring (Optional but Recommended) : The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is Dichloromethane:Methanol (9:1). The disappearance of the 2-chloroacetamide spot indicates reaction completion.

PART 3: Product Isolation and Purification

Causality: The work-up is designed to remove inorganic salts and the solvent to isolate the crude product. A subsequent extraction and drying step ensures the removal of any water-soluble impurities and residual water before final concentration.

-

Cooling : After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Filtration : Filter the reaction mixture through a Buchner funnel to remove the potassium carbonate and the potassium chloride byproduct. Wash the solid cake with a small amount of acetone (2 x 20 mL) to recover any entrained product.

-

Solvent Removal : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction : Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic solution with a small amount of water (20 mL) to remove any remaining inorganic salts.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product, which should be an off-white to yellowish solid or viscous oil.

-

Purification (If Necessary) : If analytical data (e.g., ¹H NMR) shows impurities, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemos.de [chemos.de]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 1-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

Scalable production methods for 2-(4-Methylpiperazin-1-yl)acetamide

Application Note: Scalable Production of 2-(4-Methylpiperazin-1-yl)acetamide

Abstract

This technical guide outlines a scalable, high-purity synthesis protocol for 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 83808-21-3), a critical piperazine-based building block used in the development of kinase inhibitors (e.g., analogues of Nintedanib) and neuroactive agents. The methodology prioritizes Route A (Direct Alkylation) for its atom economy and reduced step count compared to ester-based routes. We provide a self-validating protocol suitable for transition from gram-scale optimization to kilogram-scale production, emphasizing thermal safety, impurity control, and crystallization-based purification.

Introduction & Strategic Analysis

2-(4-Methylpiperazin-1-yl)acetamide is a functionalized heterocycle combining a basic piperazine core with a primary amide.[1][2] Its amphiphilic nature and hydrogen-bonding potential make it a versatile scaffold in medicinal chemistry.

Retrosynthetic Disconnection

The most efficient disconnection occurs at the C–N bond between the piperazine nitrogen and the acetamide methylene group. Two primary routes exist:

-

Route A: Direct Alkylation (Recommended)

-

Reaction: 1-Methylpiperazine + 2-Chloroacetamide

Product -

Pros: Single step, high atom economy, commercially available reagents.

-

Cons: Exothermic profile requires control; 2-chloroacetamide is a sensitizer.

-

-

Route B: Ester Amidation (Alternative)

-

Reaction: 1-Methylpiperazine + Ethyl Chloroacetate

Ester Intermediate -

Pros: Avoids handling solid chloroacetamide.

-

Cons: Two steps, ammonia handling required, lower overall throughput.

-

Decision: Route A is selected for this protocol due to its superior scalability and lower raw material costs (Raw Material Cost/kg Product).

Reaction Mechanism & Pathway

The synthesis proceeds via an S_N2 nucleophilic substitution . The secondary amine of 1-methylpiperazine attacks the

Figure 1: Mechanistic pathway for the direct alkylation synthesis.

Scalable Experimental Protocol

Target Scale: 100 g (Easily adaptable to 1-10 kg) Expected Yield: 85-92% Purity Target: >98% (HPLC)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8] | Mass/Vol | Role |

| 1-Methylpiperazine | 100.16 | 1.1 | 110.2 g (122 mL) | Nucleophile |

| 2-Chloroacetamide | 93.51 | 1.0 | 93.5 g | Electrophile |

| Potassium Carbonate (Anhydrous) | 138.21 | 1.2 | 166.0 g | Acid Scavenger |

| Acetonitrile (ACN) | - | - | 800 mL (8-10 vol) | Solvent |

| Ethyl Acetate | - | - | For workup | Crystallization Solvent |

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

-

Equip a 2L jacketed reactor with an overhead mechanical stirrer (impeller type: pitch blade), internal temperature probe, and reflux condenser.

-

Charge 800 mL Acetonitrile and 166.0 g Potassium Carbonate .

-

Initiate stirring at 300 RPM to create a uniform suspension.

Step 2: Nucleophile Addition

-

Add 110.2 g (1.1 eq) 1-Methylpiperazine to the suspension at room temperature (20-25°C).

-

Checkpoint: Ensure the base is well-suspended; no clumping should be observed.

Step 3: Controlled Electrophile Addition (Critical for Safety)

-

Safety Note: 2-Chloroacetamide is a skin sensitizer. Handle with full PPE (respirator, gloves).

-

Add 93.5 g 2-Chloroacetamide portion-wise over 30–45 minutes.

-

Process Control: Monitor internal temperature. Maintain

. The reaction is exothermic. -

Why: Rapid addition can cause a thermal runaway and increase dimer impurities.

-

Step 4: Reaction Phase

-

Heat the mixture to 55–60°C .

-

Hold temperature for 4–6 hours .

-

IPC (In-Process Control): Sample 50 µL, dilute in MeOH, and analyze by TLC (DCM:MeOH 9:1) or HPLC.

-

Criteria: <1% residual 2-Chloroacetamide.

-

Step 5: Workup & Isolation

-

Cool the reaction mixture to 20°C .

-

Filtration: Filter off the inorganic salts (KCl, excess K2CO3) using a Büchner funnel or pressure filter. Wash the cake with 100 mL fresh Acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain a viscous crude oil or semi-solid.

-

Note: The product is stable, but avoid prolonged heating >80°C to prevent amide hydrolysis.

-

Step 6: Purification (Crystallization)

-

Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (approx. 2-3 volumes) or an EtOH/EtOAc mixture.

-

Cool slowly to 0–5°C with gentle agitation.

-

Allow crystallization to proceed for 2-4 hours.

-

Filter the white crystalline solid and wash with cold Ethyl Acetate.

-

Dry in a vacuum oven at 40°C for 12 hours.

Process Safety & Critical Quality Attributes (CQA)

Process Flow Diagram (PFD)

Figure 2: Process flow for the isolation of high-purity acetamide derivative.

Impurity Profile & Control

| Impurity Type | Origin | Control Strategy |

| Dimer (Bis-alkylation) | Reaction of product with excess chloroacetamide | Use slight excess of 1-Methylpiperazine (1.1 eq) to ensure it competes effectively. |

| Hydrolysis Product | Reaction of amide with water/base | Maintain anhydrous conditions; avoid prolonged heating >60°C. |

| Residual 2-Chloroacetamide | Incomplete reaction | Ensure >99% conversion via HPLC monitoring before workup. |

References

-

Synthesis of Piperazine Derivatives : ChemicalBook & PubChem Data. 2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) properties and structural analogues. Available at:

-

General Amidation Protocols : Organic Syntheses. Chloroacetamide synthesis and reactivity profiles. Available at:

-

Analogous Process Chemistry : Patent CN113354599A. Preparation method of Nintedanib intermediates (demonstrating piperazine alkylation scale-up). Available at:

-

Reagent Safety Data : Sigma-Aldrich. Safety Data Sheet for 2-Chloroacetamide and 1-Methylpiperazine. Available at:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 7. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

Handling and storage protocols for 2-(4-Methylpiperazin-1-yl)acetamide

Application Note & Protocol Guide: Handling and Storage of 2-(4-Methylpiperazin-1-yl)acetamide

Part 1: Chemical Identity & Disambiguation

CRITICAL WARNING: There is a high risk of nomenclature confusion between this building block and a common pharmaceutical intermediate used in Nintedanib synthesis.[1] You must verify the CAS number before proceeding.[1]

| Feature | Target Compound | Commonly Confused Analog |

| Chemical Name | 2-(4-Methylpiperazin-1-yl)acetamide | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide |

| CAS Number | 83808-21-3 | 262368-30-9 |

| Structure | Piperazine ring + Acetamide tail | Piperazine ring + Acetamide linker + Aniline moiety |

| Role | Building Block / Linker | Advanced Drug Intermediate (Nintedanib) |

| MW | 157.21 g/mol | 262.35 g/mol |

This guide focuses exclusively on CAS 83808-21-3 .[1]

Part 2: Physicochemical Profile & Safety Assessment

2.1 Chemical Properties

-

Appearance: White to off-white crystalline powder or waxy solid.[1]

-

Basicity: The molecule contains two tertiary amine nitrogens within the piperazine ring.[1] The N-methyl nitrogen (pKa ~8.[1]5) and the internal ring nitrogen are basic.[1] The amide nitrogen is neutral.[1]

-

Solubility:

-

Hygroscopicity: Moderate to High.[1] The combination of the polar amide and basic piperazine makes this compound prone to absorbing atmospheric moisture.

2.2 Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation (Alkaline nature of piperazine).[1]

-

H319: Causes serious eye irritation.[1]

-

Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.[1] Avoid inhalation of dust.[1][2][3][4]

Part 3: Handling Protocols

3.1 Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if working with large quantities (>10g).[1]

-

Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended for solution preparation.[1]

3.2 Operational Workflow

-

Environment: All weighing and transfer operations must be performed in a certified chemical fume hood.

-

Tools: Use anti-static spatulas.[1] Plastic (polypropylene) tools are preferred over metal if the solid is sticky/waxy.[1]

-

Solvent Compatibility:

Part 4: Storage Protocols

4.1 The "Dry-Cold-Dark" Triad The stability of 2-(4-Methylpiperazin-1-yl)acetamide is compromised by three factors: Moisture (hydrolysis of amide), Oxygen (N-oxide formation), and Heat.[1]

Protocol:

-

Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccant jar.[1]

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

-

Temperature:

-

Desiccation: Store the primary container inside a secondary container (e.g., a sealable bag or jar) containing active silica gel or molecular sieves.[1]

4.2 Stability Logic Diagram (DOT)

Figure 1: Decision logic for the storage of piperazine-acetamide derivatives to prevent common degradation pathways.

Part 5: Quality Control & Analytics

5.1 Purity Verification Before using stored material in critical assays, verify purity using the following markers.

| Method | Expected Signal (in DMSO-d6 or CDCl3) | Diagnostic Value |

| 1H NMR | Singlet ~2.2 ppm (N-CH3) | Confirms integrity of N-methyl group.[1] |

| 1H NMR | Singlet ~2.9-3.0 ppm (N-CH2-CO) | Confirms linker attachment; shift indicates hydrolysis.[1] |

| LC-MS | [M+H]+ = 158.1 | Major peak.[1] |

| Visual | White powder | Yellowing indicates oxidation (N-oxide formation).[1] |

5.2 Degradation Pathways

-

Hydrolysis: Under acidic/basic moisture conditions, the amide bond cleaves to form 2-(4-methylpiperazin-1-yl)acetic acid and Ammonia .[1]

-

Oxidation: The tertiary amines in the piperazine ring can form N-oxides upon exposure to air, typically observed as a mass shift of +16 Da (M+H = 174).[1]

Part 6: Emergency Procedures

-

Skin Contact: Wash with soap and water for 15 minutes.[1][4] Do not neutralize with acids (exothermic reaction risk).[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses.[1][2][3][4][5] Seek medical attention immediately (alkaline injury risk).[1][2][5]

-

Spill Cleanup:

References

-

CymitQuimica. 2-(4-Methylpiperazin-1-yl)acetamide Product Data (CAS 83808-21-3).[1][6] Retrieved from [1]

-

ChemicalBook. 2-(4-Methylpiperazin-1-yl)acetamide Properties and Supplier Data. Retrieved from [1]

-

PubChem. Piperazine and Acetamide Derivative Safety Data (General Amine Handling). National Library of Medicine.[1] Retrieved from

-

Sigma-Aldrich. General Handling of Piperazine Derivatives (MSDS).[1] Retrieved from [1]

Sources

Application Note: A Quality-by-Design (QbD) Approach to Solvent Selection for the Formulation of 2-(4-Methylpiperazin-1-yl)acetamide

Abstract

The selection of an appropriate solvent system is a critical determinant of success in the development of a stable, effective, and safe drug product. This application note presents a systematic, science- and risk-based methodology for selecting and optimizing a solvent system for the formulation of 2-(4-Methylpiperazin-1-yl)acetamide, an active pharmaceutical ingredient (API). By integrating principles of Quality-by-Design (QbD), this guide moves beyond simple solubility screening to a holistic approach that considers physicochemical properties, regulatory constraints, solid-state behavior, and API stability.[1][2][3] Detailed protocols for solubility assessment, solid-state characterization, and stability testing are provided to equip researchers with a robust framework for making data-driven formulation decisions.

Introduction: The Criticality of Solvent Selection

2-(4-Methylpiperazin-1-yl)acetamide is a piperazine derivative whose formulation presents both opportunities and challenges. The ultimate goal in formulating this API is to develop a robust dosage form that ensures safety, efficacy, and stability. The solvent or solvent system used during manufacturing is a critical process parameter that can profoundly influence the final product's Critical Quality Attributes (CQAs).[4] An inappropriate solvent can lead to issues such as poor solubility, uncontrolled crystallization of undesirable polymorphs, chemical degradation, and the presence of residual solvents in the final product above acceptable safety limits.[5][6]

This guide employs the Quality-by-Design (QbD) framework, which emphasizes a proactive, systematic approach to development.[1][3] It begins with defining the desired product performance (the Quality Target Product Profile) and works backward to identify and control the variables that affect it.[2][4]

Physicochemical Profile of 2-(4-Methylpiperazin-1-yl)acetamide

A thorough understanding of the API's intrinsic properties is the foundation of any logical solvent selection process. This data informs the initial choice of solvents and helps predict potential challenges.

Table 1: Key Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)acetamide

| Property | Value (Predicted/Experimental) | Implication for Solvent Selection | Source |

| Molecular Formula | C₁₄H₂₂N₄O | Indicates multiple sites for hydrogen bonding and polar interactions. | [7] |

| Molecular Weight | 262.35 g/mol | Moderate molecular weight, influencing diffusion and dissolution. | [8] |

| Physical Form | Solid | Polymorphism, solvate formation, and crystallinity are critical concerns. | [7] |

| Melting Point | 152 - 154°C | Provides a baseline for thermal stability assessment during processing. | [9] |

| pKa (Predicted) | 7.43 ± 0.10 | The piperazine moiety suggests pH-dependent solubility; the molecule will be more soluble in acidic conditions due to protonation. | [7][9] |

| LogP (Octanol-Water) | 0.220 - 0.5 | Low LogP indicates hydrophilic character, suggesting better solubility in polar solvents. | [8][10] |

| Aqueous Solubility | 0.533 g/L (Predicted) | Low aqueous solubility may necessitate co-solvents or other formulation strategies. | [10] |

| Known Solubilities | Slightly soluble in DMSO and Methanol | Provides an initial starting point for solvent screening. | [7][9] |

The presence of multiple nitrogen atoms, including a tertiary amine in the piperazine ring and an amide group, makes the molecule susceptible to both hydrogen bonding and pH-dependent ionization. The predicted basic pKa of ~7.4 suggests that in neutral or slightly acidic aqueous media, the molecule will be partially or fully protonated, enhancing its solubility. This is a key attribute to exploit during formulation.

Regulatory Landscape & Safety Considerations: ICH Q3C Guidelines

The choice of solvents is strictly governed by regulatory bodies to ensure patient safety. The International Council for Harmonisation (ICH) Q3C (R9) guideline provides a framework for limiting residual solvents in pharmaceutical products.[11][12] Solvents are categorized into three classes based on their toxicity.[5][6]

-

Class 1 Solvents: Known or suspected carcinogens and environmental hazards. These should be avoided entirely.[5][6] Examples include Benzene and Carbon tetrachloride.

-

Class 2 Solvents: Non-genotoxic animal carcinogens or agents with irreversible toxicity. Their use should be limited.[5][6] Examples include Acetonitrile, Methanol, and Toluene. The guideline specifies Permitted Daily Exposure (PDE) limits for these solvents.[6][11]

-

Class 3 Solvents: Solvents with low toxic potential. These are generally preferred.[5][6] Examples include Ethanol, Acetone, and Isopropyl alcohol.

Guiding Principle: The selection process must prioritize Class 3 solvents. If a Class 2 solvent is necessary due to unique solubility or processing requirements, its use must be justified, and the final product must be tested to ensure residual levels are below the ICH-defined limits.[5][6][13]

A Systematic Framework for Solvent Selection

A robust solvent selection process is a multi-stage workflow designed to efficiently identify the optimal solvent system while minimizing risks.

Diagram: QbD-Based Solvent Selection Workflow

Caption: A workflow illustrating the Quality-by-Design approach to solvent selection.

4.1. Theoretical Screening (Optional but Recommended)

Before extensive lab work, theoretical models like Hansen Solubility Parameters (HSP) can be used to pre-screen and rank solvents.[14] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[15][16] The principle of "like dissolves like" suggests that a solvent with HSP values close to those of the API is more likely to be a good solvent.[16][17] This can be a cost-effective way to narrow down a large list of potential solvents to a more manageable number for experimental validation.

4.2. Practical Solubility Screening

This is the foundational experimental step. The goal is to determine the equilibrium solubility of 2-(4-Methylpiperazin-1-yl)acetamide in a range of individual solvents and simple binary mixtures. The selection should prioritize ICH Class 3 solvents and include a limited, justified set of Class 2 solvents if necessary.

4.3. Solid-State Characterization

The interaction between an API and a solvent does not end upon dissolution. The solvent used for crystallization can dictate the resulting crystal form (polymorph) or lead to the formation of solvates or hydrates.[18][19] Different polymorphs can have dramatically different solubility, stability, and bioavailability, making this a critical investigation.[18][20] It is imperative to analyze the solid material recovered from solubility studies to check for any changes in its physical form.

4.4. Solution Stability and Forced Degradation

A good solvent must not only dissolve the API but also maintain its chemical integrity during processing.[21] Stability studies in the lead solvent candidates are essential. Forced degradation (or stress testing) is a powerful tool used to identify likely degradation products and establish the intrinsic stability of the molecule.[22][23][24][25] By subjecting the API in solution to harsh conditions (e.g., heat, acid, base, oxidation, light), potential degradation pathways can be identified.[21][23] This helps in developing stability-indicating analytical methods and selecting a solvent system that minimizes degradation.[22][23]

Detailed Experimental Protocols

Protocol 5.1: Equilibrium Solubility Determination

-

Objective: To quantify the saturation solubility of the API in various solvents.

-

Materials: 2-(4-Methylpiperazin-1-yl)acetamide, selected solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Methanol), vial shaker/rotator, temperature-controlled environment (25°C), 0.22 µm syringe filters, HPLC system.

-

Procedure:

-

Add an excess amount of the API (e.g., 50 mg) to a known volume of solvent (e.g., 2 mL) in a sealed glass vial. The API should be in solid excess to ensure saturation.

-

Equilibrate the vials by agitating them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method to determine the concentration.

-

Express solubility in mg/mL.

-

Carefully recover the remaining solid from the vial, dry it under vacuum, and save it for solid-state analysis (Protocol 5.2).

-

Protocol 5.2: Solid-State Analysis via XRPD and DSC/TGA

-

Objective: To identify the solid form of the API before and after equilibration with solvents.

-

Materials: Un-treated API (as control), solid API recovered from Protocol 5.1, X-Ray Powder Diffractometer (XRPD), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

-

Procedure:

-

XRPD Analysis:

-

Lightly grind a small amount of each solid sample.

-

Mount the sample on the XRPD holder.

-

Scan the sample over a suitable 2θ range (e.g., 2° to 40°).

-

Compare the diffractograms of the solvent-exposed samples to the control sample. New peaks or significant shifts in peak positions may indicate a new polymorph or the formation of a solvate.[26]

-

-

DSC/TGA Analysis:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

For DSC, heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Observe the thermogram for melting endotherms, crystallization exotherms, or other thermal events. A change in the melting point can indicate a different polymorph.

-

For TGA, heat the sample at a similar rate and observe for mass loss. A sharp mass loss corresponding to the solvent boiling point can confirm the presence of a solvate.

-

-

Protocol 5.3: HPLC-Based Stability Assessment

-

Objective: To assess the chemical stability of the API in lead solvent candidates under accelerated and stress conditions.

-

Materials: API, lead solvent candidates, HPLC system with a stability-indicating method, pH meter, acid (0.1 M HCl), base (0.1 M NaOH), oxidizing agent (3% H₂O₂), UV light chamber.

-

Procedure:

-

Prepare solutions of the API in each lead solvent at a known concentration (e.g., 1 mg/mL).

-

Accelerated Stability: Store a portion of each solution at an elevated temperature (e.g., 60°C) for a set period (e.g., 7 days).

-

Forced Degradation:

-

Acid/Base Hydrolysis: Adjust the pH of aqueous solutions to ~2 with HCl and ~12 with NaOH. Keep at room temperature or slightly elevated temperature.

-

Oxidation: Add a small volume of 3% H₂O₂ to an aqueous solution.

-

Photostability: Expose a solution in a quartz cuvette to UV light according to ICH Q1B guidelines.

-

-

At specified time points (e.g., 0, 24, 48, 168 hours), take an aliquot of each solution.

-

Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact API from any potential degradation products.

-

Calculate the percentage of API remaining and quantify the total percentage of impurities formed. A target degradation of 5-20% is often ideal for method validation purposes.[22]

-

Data Interpretation and Final Selection

The final solvent selection is a multifactorial decision based on the integrated data from all studies.

Diagram: Decision Matrix for Solvent Selection

Sources

- 1. mt.com [mt.com]

- 2. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pharmtech.com [pharmtech.com]

- 5. tga.gov.au [tga.gov.au]

- 6. database.ich.org [database.ich.org]

- 7. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS#: 262368-30-9 [m.chemicalbook.com]

- 8. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]

- 13. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. jocpr.com [jocpr.com]

- 17. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 18. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. criver.com [criver.com]

- 21. acdlabs.com [acdlabs.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ajpsonline.com [ajpsonline.com]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. onyxipca.com [onyxipca.com]

- 26. international-pharma.com [international-pharma.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Methylpiperazin-1-yl)acetamide Synthesis

Content ID: TSC-CHEM-2024-089 Status: Active Department: Process Chemistry & Scale-up Support

Introduction

Welcome to the technical support hub for 2-(4-Methylpiperazin-1-yl)acetamide . This guide addresses the specific yield-limiting factors encountered during the

This reaction is a classic nucleophilic substitution (

Module 1: Reaction Optimization (The "Upstream" Issues)

The Core Problem: 1-Methylpiperazine contains two nucleophilic nitrogen atoms:

-

N1 (Tertiary, Methylated): Sterically hindered but electron-rich.

-

N4 (Secondary): The desired reaction site.

Yield Killer: If temperature is uncontrolled or stoichiometry is skewed, the alkylating agent (2-chloroacetamide) reacts with the N1-methyl site (forming a quaternary ammonium salt) or over-alkylates the product.

Optimized Protocol Parameters

| Parameter | Recommendation | Technical Rationale |

| Solvent | Acetone or Acetonitrile (Anhydrous) | Crucial: These aprotic solvents allow the inorganic base (e.g., KCl/NaCl byproduct) to precipitate out, enabling a filtration-based workup. Avoid water/ethanol to prevent hydrolysis and difficult extractions. |

| Base | Potassium Carbonate ( | Acts as an acid scavenger. Being insoluble in acetone, it creates a heterogeneous surface reaction that favors mono-alkylation over quaternization. |

| Stoichiometry | Amine (1.1 eq) : Halide (1.0 eq) | Use a slight excess of 1-methylpiperazine. This ensures the halide is fully consumed, preventing it from reacting with the product (which is less nucleophilic than the starting amine). |

| Temperature | 0°C | Add the halide at 0°C to suppress the reaction rate of the tertiary nitrogen (N1). Warm to RT only after addition is complete. |

Visualizing the Pathway

The diagram below illustrates the kinetic competition between the desired product and the quaternary impurity.

Figure 1: Reaction pathway showing the critical divergence between product formation and quaternary salt generation.

Module 2: Work-up & Isolation (The "Downstream" Issues)

The Core Problem: 2-(4-Methylpiperazin-1-yl)acetamide is highly polar and forms strong hydrogen bonds with water. Standard aqueous workups (e.g., extracting reaction mixture with DCM/Water) often result in massive yield loss because the product partitions into the aqueous phase.

Troubleshooting Guide: The "Dry Workup" Method

Do NOT use an aqueous wash unless absolutely necessary. Follow this decision tree:

-

Filtration: Since you used Acetone/ACN (as recommended in Module 1), the byproduct (KCl) and excess base (

) are solids. Filter them off. -

Evaporation: Rotary evaporate the filtrate to dryness. You will be left with a crude oil/solid.

-

Purification:

-

Scenario A (High Purity Crude): Triturate the residue with cold Diethyl Ether or Hexane. The product (polar) will remain solid/oil, while non-polar impurities dissolve.

-

Scenario B (Impure): Recrystallize from Ethyl Acetate/Isopropanol.

-

Visualizing the Isolation Logic

Figure 2: Decision tree for non-aqueous workup to maximize yield.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide (10g scale).

-

Setup: Flame-dry a 250mL round-bottom flask. Add magnetic stir bar.

-

Charging:

-

Add 1-Methylpiperazine (10.0 g, 100 mmol, 1.1 eq).

-

Add Acetone (100 mL, anhydrous).

-

Add

(20.7 g, 150 mmol, 1.5 eq).

-

-

Addition:

-

Cool the suspension to 0°C (Ice bath).

-

Dissolve 2-Chloroacetamide (8.5 g, 91 mmol, 1.0 eq) in 20 mL Acetone.

-

Add the Chloroacetamide solution dropwise over 30 minutes.

-

-

Reaction:

-

Allow to warm to Room Temperature naturally.

-

Stir for 6–12 hours. Monitor by TLC (System: DCM:MeOH 9:1. Stain: Ninhydrin or Iodine).

-

-

Isolation:

-

Filter the white solids (Salts) through a sintered glass funnel. Wash the cake with 20 mL Acetone.

-

Concentrate the filtrate under reduced pressure to yield a viscous pale-yellow oil or solid.

-

Purification: If solid, wash with cold diethyl ether. If oil, induce crystallization by scratching with a glass rod in the presence of a small amount of EtOAc.

-

Frequently Asked Questions (FAQ)

Q: My product is a dark red oil instead of a white solid. What happened? A: This indicates oxidation, likely of the piperazine ring, or the presence of iodine traces if you used iodide catalysts. Ensure you are using high-quality, colorless 1-methylpiperazine. If the oil is dark, dissolve in DCM and treat with activated charcoal before filtering and evaporating.

Q: Can I use Chloroacetyl chloride instead of Chloroacetamide? A: Not recommended. Chloroacetyl chloride is much more aggressive. It will react violently with the amine and requires two equivalents of amine (or base) to neutralize the HCl released before the substitution even happens. It also increases the risk of bis-acylation. Stick to 2-Chloroacetamide for milder conditions.

Q: I must use an aqueous workup. How do I recover the yield? A: If you are forced to use water (e.g., scaling up where filtration is hard), do not use simple extraction. Use Continuous Liquid-Liquid Extraction with Chloroform for 24 hours. Alternatively, saturate the aqueous layer with NaCl ("Salting out") before extracting with n-Butanol or Isopropanol/DCM (3:1 mix).

References

-

BenchChem. (2025).[1] Synthesis and Experimental Protocols: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[2][3]Link (See "General Synthesis Protocol" regarding piperazine alkylation conditions).

-

ChemicalBook. (2024). Process Chemistry for Nintedanib Intermediates.Link (Describes the toluene/acetone reflux methods for similar piperazine alkylations).

-

Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines.Link (General reactivity profiles of piperazine derivatives).

-

Google Patents. (2019). Preparation method of nintedanib key intermediate (CN113354599A).Link (Details the use of ethanol/hydrazine, but highlights the solubility challenges of the acetamide moiety).

Sources

Removing impurities from 2-(4-Methylpiperazin-1-yl)acetamide reaction mixtures

Answering the user's request.## Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)acetamide

Welcome to the technical support center for the synthesis and purification of 2-(4-Methylpiperazin-1-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Nintedanib, ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final drug substance.[1]

This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Understanding the Chemistry: Common Impurities and Their Origins